N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide
Description
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide is a pyridazinone-based hybrid compound featuring a 4-chlorophenyl substituent on the pyridazinone core and a 4-phenylbutanamide side chain. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, with characterization via IR, NMR, and mass spectrometry to confirm structural integrity.
Propriétés
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c23-19-11-9-18(10-12-19)20-13-14-22(28)26(25-20)16-15-24-21(27)8-4-7-17-5-2-1-3-6-17/h1-3,5-6,9-14H,4,7-8,15-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIDVLQFYZMCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Key Observations:
Core Structure Influence: Pyridazinone-based compounds (e.g., target compound, 6f, 5a) exhibit distinct C=O IR peaks (~1650–1680 cm⁻¹) due to the conjugated carbonyl groups, whereas pyrazolo-pyridine derivatives (e.g., 4a) show similar absorption but with additional pyrazole ring vibrations.
Substituent Effects: 4-Chlorophenyl Group: Common in all chlorinated analogues, this group enhances lipophilicity and may improve membrane permeability. However, its position (e.g., para in target compound vs. meta in 6h) affects steric and electronic interactions.
Synthetic Efficiency: Yields for pyridazinone hybrids (e.g., 51% for 6f) are moderate, likely due to competing side reactions during nucleophilic substitutions. Pyrazolo-pyridine derivatives (e.g., 4a) achieve higher yields (~60–70%) under milder conditions (room temperature, K₂CO₃/DMF).
Functional and Pharmacological Implications
- Antipyrine Hybrids (6f, 6g) : Demonstrated anti-inflammatory properties in prior studies due to the antipyrine moiety’s cyclooxygenase inhibition.
- Sulfonamide Derivatives (5a) : The benzenesulfonamide group in 5a may confer carbonic anhydrase inhibitory activity, as seen in analogous compounds.
- Pyrazolo-pyridines (4a) : Reported for antimicrobial activity, attributed to the pyrazole core’s ability to disrupt bacterial cell membranes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
